molecular formula C8H14N2O B14705009 2-Methylcyclohex-3-ene-1-carbohydrazide CAS No. 22209-19-4

2-Methylcyclohex-3-ene-1-carbohydrazide

Katalognummer: B14705009
CAS-Nummer: 22209-19-4
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: FTXXMIRMQSNIIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylcyclohex-3-ene-1-carbohydrazide is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and a carbohydrazide functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclohex-3-ene-1-carbohydrazide typically involves the reaction of 2-Methylcyclohex-3-ene-1-carboxylic acid with hydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

2-Methylcyclohex-3-ene-1-carboxylic acid+HydrazineThis compound+Water\text{2-Methylcyclohex-3-ene-1-carboxylic acid} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} 2-Methylcyclohex-3-ene-1-carboxylic acid+Hydrazine→this compound+Water

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylcyclohex-3-ene-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbohydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-Methylcyclohex-3-ene-1-carboxylic acid or ketones.

    Reduction: Formation of 2-Methylcyclohex-3-ene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methylcyclohex-3-ene-1-carbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methylcyclohex-3-ene-1-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methylcyclohex-2-enone: A related compound with a similar cyclohexene structure but different functional groups.

    1-Methylcyclohexene: Another similar compound with a methyl group but lacking the carbohydrazide functionality.

Uniqueness

2-Methylcyclohex-3-ene-1-carbohydrazide is unique due to the presence of both a methyl group and a carbohydrazide group on the cyclohexene ring

Eigenschaften

CAS-Nummer

22209-19-4

Molekularformel

C8H14N2O

Molekulargewicht

154.21 g/mol

IUPAC-Name

2-methylcyclohex-3-ene-1-carbohydrazide

InChI

InChI=1S/C8H14N2O/c1-6-4-2-3-5-7(6)8(11)10-9/h2,4,6-7H,3,5,9H2,1H3,(H,10,11)

InChI-Schlüssel

FTXXMIRMQSNIIW-UHFFFAOYSA-N

Kanonische SMILES

CC1C=CCCC1C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.